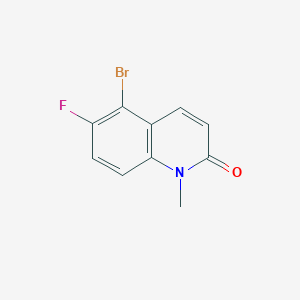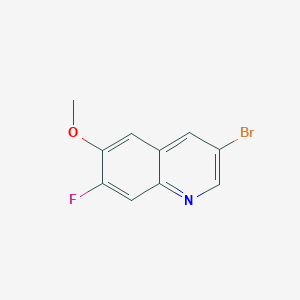
8-Bromo-7-methoxyisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-methoxyisoquinolin-1(2H)-one: is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-methoxyisoquinolin-1(2H)-one typically involves the bromination and methoxylation of isoquinoline derivatives. A common synthetic route might include:
Bromination: Isoquinoline can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Methoxylation: The brominated isoquinoline can then be reacted with methanol in the presence of a base such as sodium methoxide to introduce the methoxy group.
Industrial Production Methods: Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to remove the bromine or methoxy groups under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or other halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution could produce various functionalized isoquinolines.
Scientific Research Applications
Chemistry: 8-Bromo-7-methoxyisoquinolin-1(2H)-one can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound may have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways. Isoquinoline derivatives are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: In the industrial sector, the compound could be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-methoxyisoquinolin-1(2H)-one would depend on its specific biological target. Generally, isoquinoline derivatives can interact with various enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects. The presence of bromine and methoxy groups may enhance the compound’s binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
7-Methoxyisoquinolin-1(2H)-one: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
8-Bromoisoquinolin-1(2H)-one: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.
8-Bromo-7-hydroxyisoquinolin-1(2H)-one: The hydroxyl group may confer different chemical properties compared to the methoxy group.
Uniqueness: The combination of bromine and methoxy groups in 8-Bromo-7-methoxyisoquinolin-1(2H)-one makes it unique among isoquinoline derivatives. This unique structure may result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H8BrNO2 |
|---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
8-bromo-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-7-3-2-6-4-5-12-10(13)8(6)9(7)11/h2-5H,1H3,(H,12,13) |
InChI Key |
FOHWCSLSTQDTQM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CNC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N'-hydroxy-3-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B11859332.png)
![N-(2-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859333.png)
![3-Amino-N-cyclohexylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11859342.png)





